N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide
Description
This compound belongs to a class of oxadiazole-containing amides, characterized by a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3. The oxadiazole ring is linked to an N-isopropyl-2-thiophenecarboxamide moiety via a methylene bridge. The presence of the thiophene ring distinguishes it from structurally related acetamide derivatives (e.g., compounds 11g, 11h, and 11i in ), which instead feature phenoxy or aryloxy substituents .
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-11(2)21(17(22)14-4-3-9-24-14)10-15-19-16(20-23-15)12-5-7-13(18)8-6-12/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXLOXLUOWNKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide, a compound with the chemical formula C12H9ClN4OS2, belongs to the class of oxadiazoles, known for their diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antibacterial, anti-inflammatory, and analgesic properties.
Synthesis and Structural Characteristics
The compound is synthesized through the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole. The resulting structure features a coplanar arrangement of the benzene and oxadiazole rings due to an extended aromatic system. The thiophenecarboxamide moiety contributes to its biological activity. The compound crystallizes in the monoclinic system with specific crystallographic parameters detailed in Table 1.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Chemical Formula | C12H9ClN4OS2 |
| Molecular Weight (g/mol) | 324.80 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Temperature (K) | 293 |
| a (Å) | 5.857(1) |
| b (Å) | 27.104(5) |
| c (Å) | 9.026(2) |
| β (°) | 102.85(3) |
Antibacterial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate strong inhibitory effects against Staphylococcus aureus and other Gram-positive bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in various studies. It has been reported that oxadiazole derivatives can reduce inflammation effectively in animal models. For example, compounds with similar structures have shown comparable anti-inflammatory activity to indomethacin at doses of 50 mg/kg body weight .
Analgesic Effects
In analgesic studies, derivatives containing halogen substituents on the oxadiazole ring have demonstrated promising results. The analgesic activity ranged from 44% to 71% in comparison to acetylsalicylic acid's activity of approximately 63.2% . This suggests that the presence of specific substituents can enhance the analgesic efficacy of these compounds.
Case Studies
- Antibacterial Study : A study on a series of oxadiazole derivatives revealed that those with a chlorophenyl group exhibited superior antibacterial activity compared to other derivatives tested against common bacterial strains .
- Anti-inflammatory Research : In a controlled experiment involving rat paw edema induced by formalin, compounds similar to this compound showed significant reduction in paw volume compared to the control group .
Scientific Research Applications
Medicinal Chemistry
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide has shown promise in the development of pharmaceuticals targeting various diseases.
Antimicrobial Activity :
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this one have been tested against bacterial strains such as Staphylococcus aureus, demonstrating effective inhibition .
Anti-inflammatory Properties :
Studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. In particular, compounds with similar structural features have been shown to reduce inflammation markers in vitro .
Anticancer Activity :
The compound's unique structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines .
Materials Science
The incorporation of this compound into polymer matrices has been explored for the development of advanced materials.
Polymer Additives :
Research has demonstrated that adding oxadiazole derivatives can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in creating materials for electronics and packaging industries .
Fluorescent Materials :
Due to its conjugated structure, this compound can serve as a precursor for synthesizing fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors .
Agricultural Chemistry
The compound's potential use as a pesticide or herbicide is an area of active research.
Pesticidal Activity :
Compounds containing oxadiazole rings have been studied for their ability to act against various pests. Early findings suggest that this compound may possess insecticidal properties that could be harnessed in agricultural applications .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial effects of several oxadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antibacterial agent .
Case Study 2: Polymer Enhancement
In a materials science study, researchers incorporated the compound into polyvinyl chloride (PVC) films. The modified films exhibited improved tensile strength and thermal stability compared to unmodified PVC. This enhancement demonstrates the compound's utility in creating more durable materials for construction applications .
Comparison with Similar Compounds
Structural Features
The compound shares a common scaffold with analogs 11g , 11h , and 11i (), which all contain:
- A 1,2,4-oxadiazole ring.
- A 4-chlorophenyl or phenyl substituent at position 3 of the oxadiazole.
- An N-isopropyl group and a methylene bridge.
Key differences :
- Target compound : Substituted with a 2-thiophenecarboxamide group.
- 11g, 11h, 11i: Substituted with 2-(aryloxy)acetamide groups (e.g., 4-chlorophenoxy, phenyloxy, p-tolyloxy) .
Physicochemical Properties
The replacement of the acetamide group with a thiophenecarboxamide likely influences electronic properties, lipophilicity, and steric bulk. Below is a comparative analysis based on analogs from :
| Compound | Substituent (R) | Melting Point (°C) | HPLC Purity (%) | Isomer Ratio (NMR) |
|---|---|---|---|---|
| 11g | 4-Chlorophenoxy | 133.4–135.8 | 99.9 | 4:1 |
| 11h | Phenyloxy | 108.3–109.5 | 99.8 | 3:1 |
| 11i | p-Tolyloxy | 133.5–134.3 | 99.7 | 3:1 |
| Target compound | 2-Thiophenecarboxamide | Not reported | Not reported | Not reported |
Observations :
- Melting Points : Compounds with chlorinated aryloxy groups (e.g., 11g , 11i ) exhibit higher melting points (>133°C) compared to 11h (108°C), likely due to enhanced crystallinity from halogen interactions . The thiophene analog may display intermediate melting points due to sulfur’s polarizability.
- Isomer Ratios : NMR data indicate rotameric isomerism influenced by steric hindrance. The 4:1 ratio in 11g vs. 3:1 in 11h and 11i suggests substituent bulk affects conformational flexibility . The thiophene group’s planar structure might reduce isomer complexity.
Broader Context of Oxadiazole Derivatives
Other oxadiazole-containing compounds, such as PSN375963 and PSN632408 (), highlight the versatility of this scaffold in drug design. However, these derivatives feature distinct substituents (e.g., butylcyclohexyl, pyridinyl), underscoring the target compound’s uniqueness in combining a thiophenecarboxamide with a 4-chlorophenyl-oxadiazole core .
Implications for Research and Development
- Synthetic Feasibility : The target compound’s synthesis would likely follow routes similar to 11g–11i (e.g., coupling of oxadiazole intermediates with thiophenecarboxamide precursors under basic conditions) .
- Biological Activity : While proteasome inhibition is implied for analogs in , the thiophene substituent may alter binding affinity or selectivity. Further studies comparing inhibitory potency (e.g., IC₅₀ values) are warranted.
- Optimization Potential: Modulating the thiophene ring (e.g., introducing electron-withdrawing groups) could fine-tune electronic properties and solubility.
Q & A
Q. Advanced
- Microwave-assisted synthesis : Accelerates cyclocondensation via uniform heating, reducing reaction time and energy input .
- Ultrasound-assisted techniques : Enhance mixing in heterogeneous reactions (e.g., coupling steps), improving yields by 10–15% .
- Flow chemistry : Enables continuous production with real-time monitoring, reducing batch variability .
What strategies ensure batch-to-batch consistency in biological assays?
Q. Advanced
- Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% theoretical) .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via LC-MS .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) confirms stereochemical integrity .
How to design dose-response experiments for anti-inflammatory activity?
Q. Advanced
- In vitro : COX-2 inhibition assays (IC₅₀ determination) with celecoxib as a positive control .
- In vivo : Carrageenan-induced paw edema models in rodents (doses: 0.1–50 mg/kg; n ≥ 8/group). Monitor IL-6/TNF-α via ELISA and histopathology .
- Statistical rigor : Use ANOVA with Tukey’s post-hoc test (p<0.05) and power analysis to determine sample size .
How to resolve contradictions in antimicrobial efficacy data?
Q. Advanced
- Standardize protocols : Follow CLSI guidelines for MIC/MBC testing against reference strains (e.g., S. aureus ATCC 29213) .
- Compound stability : Assess degradation in culture media via LC-MS to rule out false negatives .
- Mechanistic studies : Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
What computational methods predict target interactions?
Q. Advanced
- Molecular docking : Use AutoDock Vina with COX-2 (PDB ID: 5KIR) to identify binding poses .
- MD simulations : Analyze stability of ligand-protein complexes (50 ns trajectories, AMBER force field) .
- QSAR models : Correlate substituent effects (e.g., Cl vs. F) with bioactivity .
How to analyze structure-activity relationships (SAR)?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., 4-Cl phenyl → 4-F phenyl) and test activity .
- Pharmacophore mapping : Identify critical motifs (e.g., oxadiazole ring, thiophene) via 3D-QSAR .
- Metabolic profiling : Use hepatic microsomes to assess SAR impact on CYP-mediated degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
